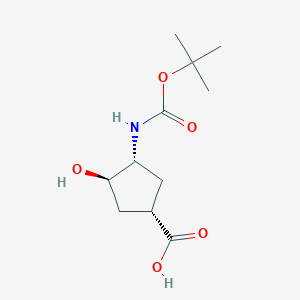

(1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid

Description

(1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid is a cyclopentane-derived compound featuring a tert-butoxycarbonyl (BOC)-protected amine, a hydroxyl group, and a carboxylic acid moiety. This stereochemically defined structure makes it a critical intermediate in pharmaceutical synthesis, particularly for chiral molecules requiring precise stereocontrol. Its applications span drug development, peptidomimetics, and as a precursor for complex organic transformations .

Properties

IUPAC Name |

(1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13/h6-8,13H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-,7+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFYOKRQPSBJIS-XLPZGREQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@H]1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid, also known as Boc-4-hydroxyproline derivative, is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylic acid

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.28 g/mol

- CAS Number : 1008773-77-0

- Purity : 97% .

The biological activity of this compound is primarily attributed to its structural similarity to proline and its ability to act as an amino acid analog. Its mechanism involves:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that utilize proline or similar substrates, affecting metabolic pathways.

- Modulation of Protein Synthesis : By mimicking proline residues in peptides and proteins, it can influence protein folding and stability.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress markers in cellular models.

2. Anti-inflammatory Effects

In animal models, this compound has demonstrated the ability to reduce inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

3. Neuroprotective Properties

Preliminary studies suggest that the compound may provide neuroprotective effects by modulating neuroinflammatory pathways and promoting neuronal survival in models of neurodegeneration.

Case Study 1: Antioxidant Effects in Liver Models

A study investigated the effects of this compound on liver cells subjected to oxidative stress. Results indicated a significant reduction in lipid peroxidation and an increase in antioxidant enzyme activity compared to controls.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Lipid Peroxidation (µM) | 20 ± 2 | 10 ± 1* |

| Superoxide Dismutase Activity | 5 ± 0.5 | 8 ± 0.7* |

(*p < 0.05 indicates statistical significance)

Case Study 2: Anti-inflammatory Activity in Arthritis Models

In a rat model of induced arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control Group (pg/mL) | Treatment Group (pg/mL) |

|---|---|---|

| TNF-alpha | 150 ± 10 | 80 ± 5* |

| IL-6 | 100 ± 8 | 50 ± 4* |

(*p < 0.01 indicates statistical significance)

Scientific Research Applications

Synthesis of Bioactive Molecules

(1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid is utilized as a key intermediate in the synthesis of various pharmacologically active compounds. Its ability to undergo transformations allows for the generation of multiple stereoisomers that can exhibit different biological activities. For instance, it has been explored in the preparation of diaminocyclohexane carboxamide derivatives, which are important for developing factor Xa inhibitors used in anticoagulant therapies .

Targeting Enzymatic Pathways

The compound's structural characteristics enable it to interact with specific enzymes involved in metabolic pathways. Research has shown its potential to modulate the activity of enzymes related to the tryptophan-kynurenine metabolic pathway, which is implicated in various neurodegenerative diseases and psychiatric disorders . By influencing these pathways, this compound could serve as a therapeutic agent or a research tool to better understand disease mechanisms.

Investigating Metabolic Processes

Studies have indicated that metabolites derived from the tryptophan-kynurenine pathway can have dual roles as antioxidants and pro-oxidants depending on their concentration and context . Compounds like this compound can be used to elucidate these complex interactions within cellular environments.

Development of Biomarkers

The compound may also play a role in identifying biomarkers for early detection of diseases associated with altered tryptophan metabolism. By studying its effects on cellular processes and immune responses, researchers can develop strategies for early intervention and treatment .

Building Block for Organic Synthesis

As a versatile building block, this compound is employed in organic synthesis to create complex molecules with high specificity and efficiency. Its ability to form stable intermediates makes it an attractive choice for chemists working on the synthesis of novel compounds .

Facilitating Multi-step Synthesis

The compound can facilitate multi-step synthetic routes by serving as a precursor for various chemical reactions. This capability is particularly advantageous in synthesizing compounds that require precise stereochemistry and functional group positioning.

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and related analogs:

Key Comparative Insights

Ring Size and Conformation

- Cyclopentane vs. Piperidine/Pyrrolidine : The target’s cyclopentane core introduces moderate ring strain compared to the six-membered piperidine ring in , which offers greater conformational flexibility. Pyrrolidine (five-membered, saturated nitrogen ring) in enhances basicity due to its amine group, unlike the target’s BOC-protected amine .

- Cyclohexane Derivatives : 3-O-Feruloylquinic acid features a cyclohexane ring with multiple hydroxyls, conferring higher polarity and solubility compared to the target’s cyclopentane backbone.

Functional Group Impact

- Hydroxyl Group: The 4-hydroxy group in the target compound enhances hydrogen-bonding capacity and aqueous solubility relative to non-hydroxylated analogs like and .

- Phenyl vs.

Stability and Handling

- The pyrrolidine derivative requires refrigeration (0–6°C), suggesting higher sensitivity to degradation than the target compound, which is likely stable at room temperature. The phenyl-substituted compound necessitates stringent safety protocols due to its unspecified hazards .

Pharmacological Relevance

- While the target compound is primarily a synthetic intermediate, 3-O-Feruloylquinic acid is used directly in pharmacological studies due to its natural origin and antioxidant properties. The BOC group in the target and analogs facilitates temporary amine protection during peptide synthesis .

Q & A

Q. What are the critical steps in synthesizing (1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclopentanecarboxylic acid?

The synthesis typically involves:

- Cyclopentane Ring Formation : Cyclization of precursor molecules (e.g., cyclopentane derivatives) under controlled conditions.

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality, often using di-tert-butyl dicarbonate (Boc₂O) in basic conditions .

- Hydrolysis and Purification : Acidic or basic hydrolysis (e.g., using lithium hydroxide) to deprotect or modify functional groups, followed by column chromatography (e.g., silica gel with hexane/ethyl acetate) for purification .

Q. Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, THF | 85–92% | |

| Hydrolysis | LiOH, MeOH/H₂O | 90–98% |

Q. How is the stereochemical configuration of the compound confirmed?

- NMR Spectroscopy : Analysis of coupling constants (e.g., ) and nuclear Overhauser effects (NOEs) to determine spatial arrangements of protons. For example, vicinal coupling constants >8 Hz suggest trans-diaxial relationships in cyclopentane rings .

- X-ray Crystallography : Definitive confirmation of absolute configuration using single-crystal diffraction data .

Example : In a related cyclopentane derivative, NMR (500 MHz, DMSO-d6) showed distinct splitting patterns for axial vs. equatorial protons, corroborating the (1S,3R,4R) configuration .

Q. What safety precautions are recommended when handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and P95 respirator for dust control .

- First Aid :

- Stability : Stable under inert atmospheres (N₂/Ar) at 2–8°C. Avoid strong acids/bases to prevent Boc group cleavage .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance Boc protection efficiency by stabilizing transition states .

- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) accelerates Boc group introduction via nucleophilic catalysis .

- Temperature Control : Low temperatures (0–5°C) during hydrolysis (e.g., LiOH in MeOH/H₂O) minimize side reactions like epimerization .

Q. Data from Analogous Systems :

Q. How does the Boc group influence the compound’s reactivity in downstream applications?

- Steric Hindrance : The bulky tert-butyl group shields the amine, preventing unwanted nucleophilic attacks during peptide coupling or esterification .

- Acid Sensitivity : Boc can be selectively removed with TFA or HCl/dioxane, enabling sequential functionalization (e.g., coupling with amino acids) .

Case Study : In a related compound, Boc deprotection with TFA (0°C, 4 hr) preserved the cyclopentane backbone while generating a free amine for further derivatization .

Q. What analytical methods resolve contradictions in reported physicochemical properties (e.g., melting point)?

- Differential Scanning Calorimetry (DSC) : Accurately determines melting points and phase transitions. For example, a Boc-protected cyclopentane analog showed mp 245–250°C .

- HPLC-PDA : Quantifies purity and identifies impurities causing variability in reported data .

Contradiction Note : Some SDS lack melting point data, necessitating independent validation .

Q. How can computational modeling predict biological interactions of this compound?

- Molecular Docking : Simulate binding to enzyme active sites (e.g., proteases) using software like AutoDock Vina. The hydroxyl and carboxyl groups may form hydrogen bonds with catalytic residues .

- QSAR Studies : Correlate structural features (e.g., cyclopentane ring rigidity) with inhibitory activity against target proteins .

Example : A cyclopentane-based inhibitor showed IC₅₀ = 2.3 µM against a protease due to optimal stereochemical alignment .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during bioassays?

- Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without denaturing proteins.

- Prodrug Design : Convert the carboxylic acid to a methyl ester for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

Data : A methyl ester analog of a related compound increased solubility by 10-fold in PBS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.